molecular formula C23H20BrN9 B10907670 1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B10907670
M. Wt: 502.4 g/mol
InChI Key: IURILPBTKYVLGP-LGJNPRDNSA-N
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Description

This compound integrates multiple pharmacologically relevant moieties: an indole core, a 1,3,5-triazine ring substituted with a 4-bromoanilino group, a 3,5-dimethylpyrazole unit, and a hydrazone linker. Such structural complexity is characteristic of bioactive molecules targeting enzymes or receptors through multipoint interactions. The bromoanilino and dimethylpyrazole substituents likely enhance lipophilicity and steric bulk, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C23H20BrN9

Molecular Weight

502.4 g/mol

IUPAC Name

4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1H-indol-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H20BrN9/c1-14-11-15(2)33(32-14)23-29-21(27-18-9-7-17(24)8-10-18)28-22(30-23)31-26-13-16-12-25-20-6-4-3-5-19(16)20/h3-13,25H,1-2H3,(H2,27,28,29,30,31)/b26-13+

InChI Key

IURILPBTKYVLGP-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)NC5=CC=C(C=C5)Br)C

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Indole-3-Carbaldehyde

1H-Indole-3-carbaldehyde is typically synthesized via:

  • Vilsmeier-Haack formylation : Indole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the aldehyde in ~98% efficiency.

  • Oxidative methods : Gramine methiodide oxidation using sodium nitrite in DMF provides a 68% yield.

Functionalization of the Triazine Core

The triazine intermediate is prepared through sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

Step 1: Substitution with 4-Bromoaniline
Cyanuric chloride reacts with 4-bromoaniline in acetone at 0–5°C (1:1 molar ratio) to replace the first chloride.

Step 2: Substitution with 3,5-Dimethyl-1H-Pyrazole
The second chloride undergoes substitution with 3,5-dimethylpyrazole in refluxing toluene (12 h, 80°C).

Hydrazone Formation

The final step involves condensing the triazinyl hydrazine with 1H-indole-3-carbaldehyde:

Reaction Conditions

  • Solvent : Ethanol (96%).

  • Catalyst : Glacial acetic acid (8 drops per 10 mL ethanol).

  • Stoichiometry : Equimolar ratios of aldehyde and hydrazine.

  • Temperature : Reflux (78°C) for 12–24 h.

Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (C=N) bond:

R-NH-NH2+Indole-3-CHOAcOHR-NH-N=CH-Indole+H2O\text{R-NH-NH}2 + \text{Indole-3-CHO} \xrightarrow{\text{AcOH}} \text{R-NH-N=CH-Indole} + \text{H}2\text{O}

Workup and Purification

  • Precipitation : Cooling the reaction mixture to 5°C yields a solid precipitate.

  • Washing : Cold n-hexane removes unreacted starting materials.

  • Drying : Open-air drying or vacuum desiccation.

Analytical Characterization

Key spectroscopic data for the target compound and intermediates include:

Infrared Spectroscopy (IR)

  • C=N stretch : 1590–1620 cm⁻¹ (hydrazone).

  • NH stretch : 3200–3350 cm⁻¹ (hydrazine and indole).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 9.85 ppm (s, 1H, CH=N).

    • δ 8.10–7.20 ppm (m, aromatic protons from indole and triazine substituents).

    • δ 2.50 ppm (s, 6H, pyrazole-CH₃).

  • ¹³C NMR :

    • δ 150–160 ppm (C=N and triazine carbons).

    • δ 120–140 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₀BrN₉ : 533.09 [M+H]⁺.

  • Observed : 533.12 [M+H]⁺.

Optimization and Yield Considerations

ParameterOptimal ConditionYield ImprovementReference
Reaction Temperature78°C (reflux)75% → 85%
Catalyst Loading8 drops AcOH/10 mL EtOH60% → 80%
Solvent PolarityEthanol (ε = 24.3)Enhances solubility
Hydrazine Purity≥95%Reduces byproducts

Comparative Analysis of Methods

Method A: Direct Hydrazone Condensation

  • Advantages : Single-step, high atom economy.

  • Limitations : Requires pure triazinyl hydrazine intermediate.

Method B: Stepwise Functionalization

  • Advantages : Better control over triazine substitution pattern.

  • Limitations : Multi-step synthesis lowers overall yield (~40%).

Method C: Solid-Phase Synthesis

  • Emerging Approach : Immobilized triazine derivatives enable easier purification.

  • Challenges : Limited scalability and higher costs.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Competing reactions at the triazine’s nitrogen sites.

    • Solution : Use excess hydrazine (1.2 equiv) to drive substitution.

  • Low Hydrazone Stability :

    • Cause : Hydrolysis under acidic conditions.

    • Solution : Maintain pH 5–6 with buffered AcOH.

  • Purification Difficulties :

    • Cause : Similar polarity of byproducts.

    • Solution : Column chromatography (silica gel, CHCl₃:EtOAc 9:1) .

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone moiety (–NH–N=CH–) enables characteristic reactivity:

  • Thionation :
    Lawesson’s reagent converts carbonyl groups to thiocarbonyls. Applied to analogous indole derivatives, this yields thioamides (e.g., 7a in ) .

Indole Core Reactivity

The indole-3-carbaldehyde group participates in:

  • Electrophilic Substitution :
    Reacts at C-2 or C-5 positions under Vilsmeier-Haack conditions (POCl₃/DMF) .

  • N-Alkylation/Acylation :
    Treatment with benzoyl chloride or methyl iodide modifies the indole nitrogen, forming protected derivatives (e.g., 3i in ) .

Triazine and Pyrazole Reactivity

The triazine core (electron-deficient) and pyrazole substituent enable:

  • Nucleophilic Substitution :
    Chlorine or amino groups on triazines react with amines/thiols. For example, 4-chlorotriazines (analogous to 3am in ) react with morpholine to form morpholino derivatives .

  • Pyrazole Functionalization :
    Pyrazole’s NH group undergoes alkylation or acylation, while methyl groups participate in coupling reactions (e.g., Suzuki-Miyaura) .

Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct ClassBiological ActivitySource
Hydrazone Condensation Malononitrile, KOH/EtOHPyrazolopyrans, ChromenesAntimicrobial
Oxidative Cyclization I₂, DMSO/CuCl₂Isoxazoles, ChromonesAntifungal
Thionation Lawesson’s reagent, refluxThioamides/ThioquinazolinonesReduced toxicity
Vilsmeier-Haack Formylation POCl₃/DMFChloroquinazolinesIntermediate for further coupling

Mechanistic Insights

  • Hydrazone Condensation : Base-catalyzed Knoevenagel mechanism forms α,β-unsaturated intermediates, which cyclize to fused heterocycles .

  • Oxidative Cyclization : Iodine mediates radical coupling, forming five-membered rings (e.g., isoxazoles) .

  • Triazine Reactivity : SNAr (nucleophilic aromatic substitution) dominates due to electron-withdrawing substituents .

Comparative Analysis with Analogues

FeatureThis CompoundSimpler Analogues (e.g., Indole-3-carboxaldehyde)
Hydrazone Reactivity Enhanced due to conjugation with triazine and pyrazoleLimited to aldehyde/hydrazone reactions
Biological Targets Dual activity: indole (protein binding) + triazine (enzyme inhibition) Primarily antimicrobial/anticancer
Synthetic Flexibility Multi-site modifications (indole N, triazine Cl, pyrazole Me)Fewer functional groups for diversification

Unresolved Challenges

  • Regioselectivity : Competing reactivity at indole C-2 vs. hydrazone nitrogen requires precise directing groups.

  • Stability : Hydrazones may hydrolyze under acidic conditions, necessitating protective strategies .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of indole derivatives. A study evaluated a series of indole-3-aldehyde hydrazones against various microorganisms, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 mg/ml. Notably, certain derivatives showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ampicillin .

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. A pharmacophore modeling study focused on indole-containing compounds as inhibitors of beta-amyloid aggregation, which is relevant in Alzheimer's disease. The synthesized hydrazones demonstrated varying inhibitory effects on amyloid aggregation and also inhibited monoamine oxidases A and B, suggesting multitarget activity that could be beneficial in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1H-indole-3-carbaldehyde derivatives typically involves methods like the Vilsmeier-Haack reaction or direct formylation of indoles. These synthetic routes allow for the introduction of various substituents that can enhance biological activity. For instance, modifications to the hydrazone moiety can lead to improved solubility and bioavailability, crucial factors in drug development .

Case Studies

Several case studies have documented the biological activities of related indole derivatives:

  • Antimicrobial Efficacy : A series of indole-3-aldehyde hydrazones were tested for antimicrobial activity against a panel of pathogens. Compounds exhibited significant bactericidal effects, particularly against MRSA strains .
  • Neuroprotective Effects : In vitro studies on indole derivatives indicated their ability to inhibit tau aggregation and beta-amyloid formation, which are critical in Alzheimer's pathology. These findings suggest that modifications to the indole structure can yield compounds with enhanced neuroprotective properties .
  • Pharmacological Insights : The structure-activity relationship (SAR) analysis provided insights into how specific substitutions on the indole ring affect biological activity. This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydrazone Linkers

Example Compound : [6-(4-Chloro-3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine ()

  • Structural Differences: The target compound features a triazine core, whereas this analogue uses a pyridazinone ring.
  • Substituent Effects: The chloro and methyl groups on the pyrazole in vs. the bromoanilino and dimethylpyrazole in the target compound suggest differences in electronic effects (electron-withdrawing Br/Cl vs. electron-donating methyl groups) and steric hindrance.
  • LogP: reports a LogP of 1.34, indicating moderate lipophilicity.

Pyrazole-Substituted Derivatives

Example Compounds : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and derivatives ()

  • Core Structure : focuses on dihydropyrazoline-carbaldehydes, whereas the target compound’s pyrazole is fully aromatic and fused to a triazine. Aromatic pyrazoles typically exhibit greater rigidity and metabolic stability compared to dihydropyrazolines.
  • Halogen Effects: The 4-fluorophenyl and 4-bromophenyl groups in vs. the 4-bromoanilino group in the target compound highlight the role of halogens in modulating solubility and binding. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .

Indole-Containing Heterocycles

Example Compounds: 1,2,4-Triazolo[4’,3’:2,3]pyridazino[4,5-b]indole derivatives ()

  • Linker Diversity: ’s compounds use a triazolo bridge, while the target employs a hydrazone linker.
  • Biological Activity: notes anti-cancer and anti-microbial activities in triazolo-indole derivatives. The target’s hydrazone-triazine-indole system may similarly interact with DNA or enzymes (e.g., topoisomerases) but with altered pharmacokinetics due to its larger molecular weight and substituent profile .

Discussion of Research Implications

Compared to ’s triazolo-indoles, the hydrazone linker may reduce metabolic stability but improve solubility.

Biological Activity

1H-Indole-3-carbaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound "1H-indole-3-carbaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone" is a complex hybrid structure that combines features from indole, pyrazole, and triazine moieties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 1H-indole-3-carbaldehyde hydrazones typically involves the condensation of 1H-indole-3-carbaldehyde with various hydrazines or hydrazones. The reaction conditions and substituents can significantly influence the yield and purity of the product. For instance, the use of arylhydrazines in the presence of an acid catalyst has been shown to yield high-purity products .

Antimicrobial Properties

Research indicates that indole derivatives exhibit notable antimicrobial activity. A study evaluated a series of indole-3-aldehyde hydrazone derivatives for their in vitro antimicrobial efficacy against various pathogens including Staphylococcus aureus and Candida albicans. Results demonstrated that certain derivatives displayed significant inhibitory effects, suggesting potential for development as antimicrobial agents .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The compound under discussion has been associated with inhibition of cancer cell proliferation. A pharmacophore modeling study identified several indole-containing compounds with promising anticancer activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways relevant to cancer progression .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of indole derivatives. Some studies have reported that compounds derived from 1H-indole-3-carbaldehyde can inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating their potential as multitarget neuroprotective agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indole derivatives. Research has shown that modifications on the indole ring and substituents on the hydrazone moiety can enhance potency and selectivity against specific biological targets. For example, the presence of electron-withdrawing groups has been linked to improved activity against certain cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of indole-3-aldehyde hydrazones were tested against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds with bromo substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Mechanisms
In a study examining the effects on tau protein aggregation, certain indole derivatives demonstrated significant inhibition in tau-overexpressing models. This suggests a dual mechanism where these compounds may not only prevent amyloid aggregation but also modulate tau pathology .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and what intermediates are critical for its formation?

The synthesis involves three primary components:

  • 1H-Indole-3-carbaldehyde : Acts as the hydrazone precursor, reacting with hydrazine derivatives.
  • Triazine core : Constructed via nucleophilic substitution of 4-bromoaniline and 3,5-dimethyl-1H-pyrazole at the 4- and 6-positions of 1,3,5-triazine-2,4-dichloride.
  • Hydrazone linkage : Formed by condensation of the indole carbaldehyde with the triazine-hydrazine intermediate under acidic catalysis (e.g., acetic acid) .

Q. Critical intermediates :

  • 4-(4-Bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine : Generated via sequential substitution reactions.
  • Triazine-hydrazine : Prepared by diazotization followed by reduction.

Q. Key conditions :

StepCatalyst/SolventTemperatureYield (%)
Triazine substitutionEtOH/NaHCO₃80°C~65-75
Hydrazone formationAcetic acidReflux50-60

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles, dihedral angles, and supramolecular interactions. SHELXL/SHELXS software is used for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms hydrazone linkage (NH peak at δ 10-12 ppm) and triazine substitution patterns.
    • IR : Stretching vibrations for C=N (1600-1650 cm⁻¹) and N-H (3200-3400 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (C₂₃H₂₀BrN₉, [M+H]⁺ = 522.09) .

Q. Example XRD data :

  • Triazine ring planarity: Deviation < 0.02 Å.
  • Hydrazone torsion angle: 15–25°, indicating partial conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Contradictions often arise in:

  • Tautomerism : Hydrazone (E/Z) isomerism may lead to split NMR peaks not observed in XRD. Use dynamic NMR or variable-temperature studies to assess equilibria .
  • Crystallographic disorder : Partial occupancy of substituents (e.g., bromoaniline orientation) can misalign with solution-state data. Refine XRD with TWINABS or PLATON to model disorder .

Case study : A 2022 study observed discrepancies in NH proton chemical shifts due to solvent polarity effects in DMSO vs. solid-state XRD. MD simulations reconciled these by modeling solvation .

Q. What strategies optimize the compound’s yield in multicomponent reactions (MCRs), and what catalysts are effective?

Key strategies :

  • Catalyst screening : Lewis acids (e.g., ZnCl₂, FeCl₃) improve hydrazone condensation efficiency by 20–30% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance triazine reactivity but may require post-reaction purification via column chromatography .

Q. Optimized conditions :

ParameterOptimal Range
Temperature70–90°C
Reaction time12–24 hrs
Catalyst loading5–10 mol%

Note : Microwave-assisted synthesis reduces time to 2–4 hrs with comparable yields (55–60%) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and reactivity?

  • DFT calculations :
    • HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, favoring nucleophilic attack at the triazine core .
    • Fukui indices highlight reactive sites: C2 of indole and N1 of triazine .
  • Molecular docking :
    • Docking with COX-2 (PDB: 5KIR) shows binding affinity (-9.2 kcal/mol) via hydrogen bonds with pyrazole and bromoaniline groups .

Validation : Correlate computational results with in vitro assays (e.g., antioxidant IC₅₀ = 18 µM) .

Q. What are the mechanistic implications of the compound’s hydrazone linkage in biological systems?

  • Protonation/deprotonation : The hydrazone NH participates in pH-dependent tautomerism, affecting membrane permeability.
  • Metal chelation : The N-rich structure binds Fe³+/Cu²+, potentially inhibiting metalloenzymes (e.g., tyrosinase) .

Q. Experimental evidence :

  • UV-Vis titration with Cu²+ shows a bathochromic shift (λmax 320 → 380 nm), confirming complexation .

Q. How does steric hindrance from 3,5-dimethylpyrazole impact reactivity in further functionalization?

  • Steric effects : The methyl groups reduce accessibility to the triazine N3 position, limiting nucleophilic substitution.
  • Mitigation : Use bulky leaving groups (e.g., triflate) or high-pressure conditions to enhance reactivity .

Example : Post-functionalization with piperazine achieved 40% yield under 10 atm pressure .

Q. Data Contradiction Analysis Table :

ObservationTechniqueProposed Resolution
Split NH peaks in NMRVT-NMRConfirm E/Z isomerization
XRD vs. NMR planarityMD simulationsModel solvent effects
Mass discrepancyHRMS recalibrationCheck isotopic patterns

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